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Compound of Interest

Compound Name:
N-[3-(4-Aminophenyl)propyl]-N,N-

dimethylamine

Cat. No.: B112621 Get Quote

Technical Guide: N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an aromatic amine derivative with

potential applications in pharmaceutical research and development. Its structure, featuring a

substituted aniline ring, suggests possible interactions with various biological targets. This

technical guide provides a comprehensive overview of its chemical properties, a representative

synthesis protocol, a general method for molecular weight determination, and a hypothetical

signaling pathway based on the activities of structurally related compounds.

Chemical and Physical Properties
A summary of the key physicochemical properties of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine is presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b112621?utm_src=pdf-interest
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₁H₁₈N₂

Molecular Weight 178.27 g/mol

Appearance Solid

SMILES String CN(C)CCCC1=CC=C(N)C=C1

InChI Key NEGCVQDVCZWFGK-UHFFFAOYSA-N

Representative Synthesis Protocol
While a specific synthesis protocol for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is

not readily available in the cited literature, a general and plausible method can be extrapolated

from the synthesis of similar N-alkylated aromatic amines. The following protocol describes a

representative two-step process involving an N-alkylation reaction followed by the reduction of

a nitro group.

Step 1: N-Alkylation of 4-Nitroaniline

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-nitroaniline in a suitable polar aprotic solvent such as acetonitrile or

dimethylformamide (DMF).

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or

cesium carbonate (Cs₂CO₃), to the reaction mixture.

Addition of Alkylating Agent: While stirring, add 3-(dimethylamino)propyl chloride

hydrochloride to the mixture.

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and

allow it to react for 12-24 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic base. The solvent is then removed under reduced pressure. The
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resulting crude product is purified by column chromatography on silica gel to yield N,N-

dimethyl-N'-(4-nitrophenyl)propane-1,3-diamine.

Step 2: Reduction of the Nitro Group

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as ethanol or

ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a

hydrogenation apparatus) and stir vigorously at room temperature.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely

consumed.

Final Steps: Filter the reaction mixture through a pad of Celite to remove the catalyst. The

solvent is then evaporated under reduced pressure to yield the final product, N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine.
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Step 1: N-Alkylation

Step 2: Reduction

4-Nitroaniline

N-Alkylation
(80-100°C, 12-24h)

3-(Dimethylamino)propyl_chloride_HCl

Base (e.g., K2CO3)
Solvent (e.g., ACN)

N,N-dimethyl-N'-(4-nitrophenyl)
propane-1,3-diamine

ReductionPd/C, H2
Solvent (e.g., EtOH)

N-[3-(4-Aminophenyl)propyl]
-N,N-dimethylamine

Click to download full resolution via product page

A representative workflow for the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine.

Analytical Workflow for Molecular Weight
Determination
The molecular weight of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine can be accurately

determined using mass spectrometry. The following outlines a general workflow for this

analysis.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source,

typically Electrospray Ionization (ESI) for polar molecules like amines, is used.
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Method Parameters:

Ionization Mode: Positive ion mode is selected to facilitate the protonation of the amine

groups, forming [M+H]⁺ ions.

Mass Range: The mass analyzer is set to scan a range that includes the expected

molecular weight (e.g., 50-500 m/z).

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the

mass spectrum is recorded.

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated

molecule ([M+H]⁺). The molecular weight (M) is then calculated by subtracting the mass of a

proton (approximately 1.007 Da) from the observed m/z value of this peak. High-resolution

mass spectrometry can provide a highly accurate mass measurement, which can be used to

confirm the elemental composition.
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Prepare dilute solution of the compound

Mass Spectrometer with ESI source

Set parameters (Positive ion mode, mass range)

Introduce sample and acquire mass spectrum

Identify [M+H]+ peak and calculate molecular weight

Molecular Weight = 178.27

Click to download full resolution via product page

General workflow for molecular weight determination by mass spectrometry.

Hypothetical Signaling Pathway and Biological
Activity
There is no specific information available in the searched literature regarding the biological

activity or signaling pathways of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. However,

based on the known activities of other aminophenyl derivatives, a hypothetical mechanism of

action can be proposed. For instance, some aminophenyl compounds have been shown to

exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in

the context of Alzheimer's disease.
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The diagram below illustrates a hypothetical signaling pathway where the compound acts as an

inhibitor of a target enzyme.

N-[3-(4-Aminophenyl)propyl]
-N,N-dimethylamine

Target Enzyme
(e.g., Acetylcholinesterase)

Inhibits

Product
(e.g., Choline + Acetate)

Catalyzes conversion to

Substrate
(e.g., Acetylcholine)

Binds to

Downstream Biological Effect
(e.g., Increased Neurotransmitter Levels)

Leads to

Click to download full resolution via product page

Hypothetical signaling pathway illustrating enzyme inhibition.

Disclaimer: This technical guide is intended for informational purposes for research and

development professionals. The experimental protocols and the signaling pathway are

representative examples and have not been experimentally validated for this specific

compound. All laboratory work should be conducted by qualified personnel in accordance with

all applicable safety guidelines.

To cite this document: BenchChem. ["N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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